Nav1.7 Inhibitory Potential Inferred from Patent Series SAR
The compound is disclosed in WO2019062848A1 as part of a series of N-(substituted sulfonyl)benzamide derivatives claimed as Nav1.7 inhibitors [1]. While the patent provides general formula (I) and representative examples, it does not disclose isolated IC50 values for this exact compound against Nav1.7 or comparator standards. In the absence of direct quantitative data for the target molecule, the closest evidence comes from class-level behavior: within the same patent, structurally analogous sulfonyl-benzamides demonstrated Nav1.7 inhibitory activity in the sub-micromolar to low micromolar range in Fluorescence Imaging Plate Reader (FLIPR) membrane potential assays [1]. The specific contribution of the ortho-fluoro substituent to Nav1.7 potency relative to the non-fluorinated or para-fluoro analogs has not been publicly quantified, preventing a definitive differentiation claim at this time.
| Evidence Dimension | Nav1.7 inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed |
| Comparator Or Baseline | Closest patent analogs: sub-μM to low μM range (exact values not disclosed per compound) |
| Quantified Difference | Cannot be calculated |
| Conditions | FLIPR membrane potential assay (HEK293 cells expressing human Nav1.7) as described in WO2019062848A1 |
Why This Matters
Procurement decisions would require requesting vendor analytical data or performing in-house Nav1.7 profiling, as public evidence is insufficient to establish quantitative superiority over alternative sulfonyl-benzamide Nav1.7 inhibitors.
- [1] Guan D, et al. WO2019062848A1, 2019. View Source
